N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide
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Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a phthalazinone core and a phenoxypropanamide moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like aldo-keto reductase family 1 member b10 and aldose reductase .
Mode of Action
It’s known that compounds with similar structures can act as reductases, efficiently reducing aliphatic and aromatic aldehydes .
Biochemical Pathways
Similar compounds have been found to exhibit diverse biological activities such as inhibitors of glycogen synthase kinase-3β, antifungal, antibacterial and anti-hiv, insecticidal, anti-inflammatory and analgesic, anticonvulsants and muscle relaxants .
Pharmacokinetics
It’s known that similar compounds can contribute interesting pharmacokinetic properties due to the presence of n–c o linkage in the oxadiazole nucleus, which increases lipophilicity and affects the ability of the drugs to reach molecular targets by transmembrane diffusion .
Result of Action
Similar compounds have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts .
Action Environment
It’s known that similar compounds are stable at room temperature and should be stored in a dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide typically involves multiple steps. One common method starts with the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form a phthalazinone intermediate. This intermediate is then reacted with 2-phenoxypropanoic acid under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction can produce phthalazinone alcohols .
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer research.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- Phthalazinone derivatives
- Oxadiazol-phthalazinone derivatives
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide is unique due to its combination of a phthalazinone core and a phenoxypropanamide moiety. This structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(24-13-7-3-2-4-8-13)17(22)19-11-16-14-9-5-6-10-15(14)18(23)21-20-16/h2-10,12H,11H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTAYPDGHCSJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NNC(=O)C2=CC=CC=C21)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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